molecular formula C14H18N4O3S B2880186 5-(2,3,4,6-Tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile CAS No. 2248700-02-7

5-(2,3,4,6-Tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile

Cat. No. B2880186
CAS RN: 2248700-02-7
M. Wt: 322.38
InChI Key: SSBFSFFXZJSCIO-UHFFFAOYSA-N
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Description

5-(2,3,4,6-Tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has a molecular weight of 401.50 g/mol.

Mechanism of Action

5-(2,3,4,6-Tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile exerts its pharmacological effects by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK). BTK is a cytoplasmic tyrosine kinase that is primarily expressed in B cells and plays a crucial role in the development and activation of B cells. Inhibition of BTK activity leads to the suppression of B cell receptor signaling, which is essential for the survival and proliferation of B cells.
Biochemical and Physiological Effects:
5-(2,3,4,6-Tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of immune cells. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in various autoimmune diseases.

Advantages and Limitations for Lab Experiments

5-(2,3,4,6-Tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile has several advantages as a research tool, including its high selectivity and potency, which allows for the specific inhibition of BTK activity. However, its limitations include its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several potential future directions for the research and development of 5-(2,3,4,6-Tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile. One potential application is in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 5-(2,3,4,6-Tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile has also shown potential as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Further research is needed to determine the safety and efficacy of 5-(2,3,4,6-Tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile in clinical trials and to explore its potential applications in other diseases.

Synthesis Methods

The synthesis of 5-(2,3,4,6-Tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile involves the reaction of 2-cyanopyridine with 5-amino-1,2,3,4-tetramethylpiperazine in the presence of a sulfonylating agent. The resulting product is then purified using standard chromatography techniques. The overall yield of the synthesis process is around 50%.

Scientific Research Applications

5-(2,3,4,6-Tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile has shown promising results in various preclinical studies as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases. It has been shown to inhibit the activity of various kinases, including BTK, FLT3, and ITK. These kinases play a crucial role in the survival and proliferation of cancer cells and immune cells.

properties

IUPAC Name

5-(2,3,4,6-tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-9-10(2)18(11(3)14(19)17(9)4)22(20,21)13-6-5-12(7-15)16-8-13/h5-6,8-11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBFSFFXZJSCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(C(=O)N1C)C)S(=O)(=O)C2=CN=C(C=C2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3,4,6-Tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile

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